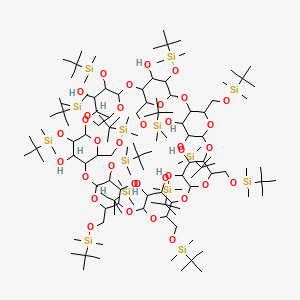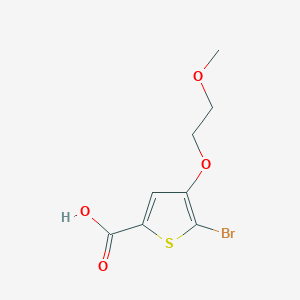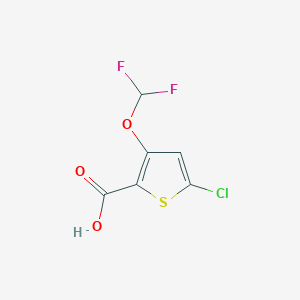
2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides known for their ability to form inclusion complexes with various molecules, enhancing their solubility and stability. This particular derivative is used extensively in drug formulation to improve the delivery efficiency of poorly soluble drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin involves the reaction of native cyclodextrin with tert-butyldimethylsilyl chloride in the presence of bases such as barium oxide, pyridine, or imidazole . The reaction typically proceeds smoothly, resulting in the selective silylation of the hydroxyl groups at positions 2 and 6 of the cyclodextrin molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of column chromatography is common to separate the desired product from any oversilylated or undersilylated byproducts .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin primarily undergoes substitution reactions. The silyl groups can be replaced by other functional groups under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alkyl halides in the presence of a base.
Oxidation and Reduction: These reactions are less common for this compound due to the stability of the silyl groups.
Major Products: The major products formed from these reactions depend on the substituents introduced. For instance, replacing the silyl groups with alkyl groups can yield various alkylated cyclodextrin derivatives .
Aplicaciones Científicas De Investigación
2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin has a wide range of applications in scientific research:
Chemistry: Used as a chiral selector in gas chromatography for the separation of enantiomers.
Biology: Enhances the solubility and stability of hydrophobic drugs, making it valuable in drug delivery systems.
Medicine: Improves the bioavailability of poorly soluble drugs, aiding in the development of more effective pharmaceutical formulations.
Industry: Utilized in the production of nanomaterials and as a building block for constructing nanodevices.
Mecanismo De Acción
The primary mechanism by which 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates hydrophobic drug molecules, enhancing their solubility and stability . This encapsulation also protects the drug molecules from degradation, improving their bioavailability.
Comparación Con Compuestos Similares
- Hexakis(6-O-tert-butyldimethylsilyl)-α-cyclodextrin
- Octakis(6-O-tert-butyldimethylsilyl)-γ-cyclodextrin
Comparison: While all these compounds share the ability to form inclusion complexes, 2,6-Di-O-tert-butyldimethylsilyl)-b-cyclodextrin is unique in its specific modification at the 2 and 6 positions, which provides a balance between solubility enhancement and stability . This makes it particularly effective in drug delivery applications compared to its α- and γ-cyclodextrin counterparts .
Propiedades
Fórmula molecular |
C126H266O35Si14 |
|---|---|
Peso molecular |
2734.6 g/mol |
Nombre IUPAC |
37,39,41,43,45,47,49-heptakis[[tert-butyl(dimethyl)silyl]oxy]-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol |
InChI |
InChI=1S/C126H266O35Si14/c1-113(2,3)162(43,44)134-71-78-92-85(127)99(155-169(57,58)120(22,23)24)106(141-78)149-93-79(72-135-163(45,46)114(4,5)6)143-108(101(86(93)128)157-171(61,62)122(28,29)30)151-95-81(74-137-165(49,50)116(10,11)12)145-110(103(88(95)130)159-173(65,66)124(34,35)36)153-97-83(76-139-167(53,54)118(16,17)18)147-112(105(90(97)132)161-175(69,70)126(40,41)42)154-98-84(77-140-168(55,56)119(19,20)21)146-111(104(91(98)133)160-174(67,68)125(37,38)39)152-96-82(75-138-166(51,52)117(13,14)15)144-109(102(89(96)131)158-172(63,64)123(31,32)33)150-94-80(73-136-164(47,48)115(7,8)9)142-107(148-92)100(87(94)129)156-170(59,60)121(25,26)27/h78-112,127-133H,71-77H2,1-70H3 |
Clave InChI |
SABJSIUBEUMCIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O[Si](C)(C)C(C)(C)C)OC4C(OC(C(C4O)O[Si](C)(C)C(C)(C)C)OC5C(OC(C(C5O)O[Si](C)(C)C(C)(C)C)OC6C(OC(C(C6O)O[Si](C)(C)C(C)(C)C)OC7C(OC(C(C7O)O[Si](C)(C)C(C)(C)C)OC8C(OC(O2)C(C8O)O[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)










![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)
